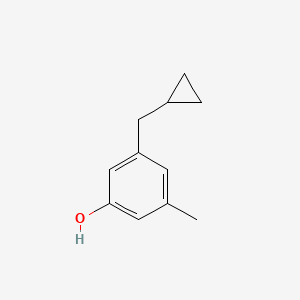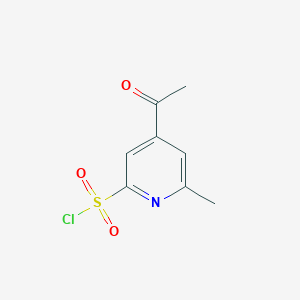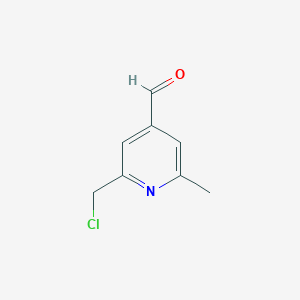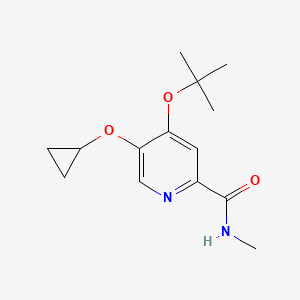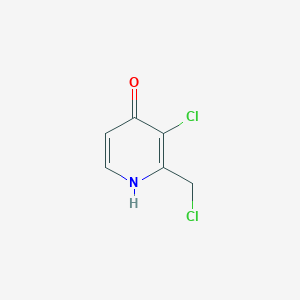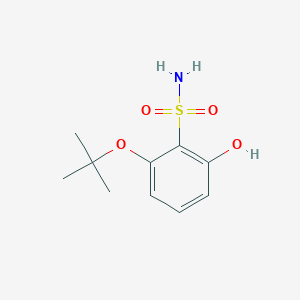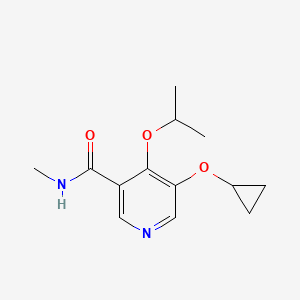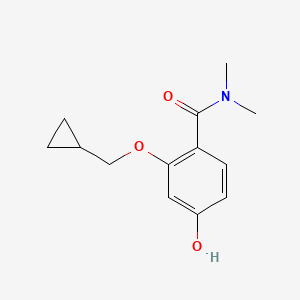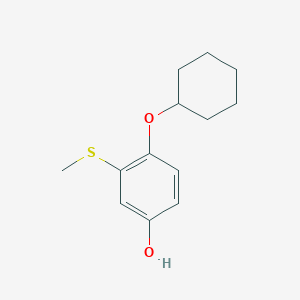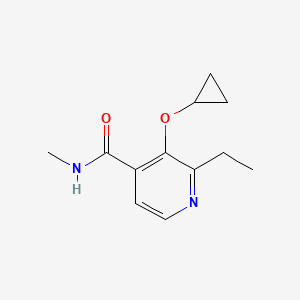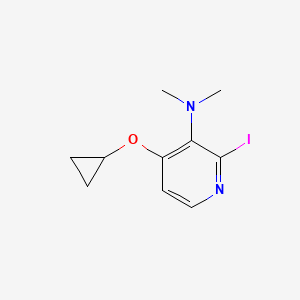
N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound features a sulfonamide group, which is an organosulfur group consisting of a sulfonyl group connected to an amine group . Sulfonamides are known for their applications in various fields, including medicine and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine . A base such as pyridine is often added to absorb the HCl generated during the reaction. The general reaction can be represented as: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for sulfonamides often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: The compound can participate in substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Aplicaciones Científicas De Investigación
N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Cyclopropoxy-4-ethylpyridin-2-YL)methanesulfonamide: A similar compound with slight structural differences.
Trifluoromethylpyridines: Compounds with similar pyridine structures but different substituents.
Uniqueness
N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide is unique due to its specific combination of a cyclopropoxy group and a sulfonamide group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H16N2O3S |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
N-(5-cyclopropyloxy-2-ethylpyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-3-8-6-10(13-17(2,14)15)11(7-12-8)16-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,12,13) |
Clave InChI |
GSSWVXLECQULGM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=N1)OC2CC2)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


